molecular formula C19H12ClF2N3O3S2 B2764774 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-59-6

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2764774
CAS RN: 1105248-59-6
M. Wt: 467.89
InChI Key: PHPAMPFEOAQPRO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a difluorophenyl group, a methylthiophene group, and a sulfonamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound likely has a complex 3-dimensional structure due to the presence of multiple aromatic rings. The exact structure would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .

Scientific Research Applications

Antiviral Activity

Compounds similar to 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide have been synthesized and shown to possess antiviral properties. For example, a study by Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found certain compounds with anti-tobacco mosaic virus activity.

Antagonistic Activity on Endothelin Receptors

The compound under investigation is structurally related to a class of 2-aryloxycarbonylthiophene-3-sulfonamides which have been evaluated for their antagonistic activity on endothelin receptors. A study by Raju et al. (1997) identified a compound as a highly potent and selective endothelin receptor antagonist.

Potential Cancer Inhibitor

A compound similar to the one , (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, has been evaluated for its potential as a cancer inhibitor. The study by Kamaraj et al. (2021) suggests its potential application in cancer treatment based on molecular docking studies.

Antibacterial and Antifungal Activities

Related sulfone derivatives have shown promising antibacterial and antifungal activities. For instance, research by Xu et al. (2011) on sulfone derivatives containing 1,3,4-oxadiazole/thiadiazole moiety exhibited moderate to good antifungal activity.

Antihypertensive Activity

A study by Santilli and Morris (1979) on 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, which are structurally related, showed antihypertensive activity in rats.

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have displayed significant antibacterial activity against rice bacterial leaf blight. Shi et al. (2015) reported that these compounds effectively reduced the disease in plants.

Proton Exchange Membranes for Fuel Cells

In the field of materials science, related compounds have been synthesized for use as proton exchange membranes in medium-high temperature fuel cells. Xu et al. (2013) developed sulfonated poly(aryl ether sulfone) containing 1, 3, 4-oxadiazole, demonstrating its potential in fuel cell technology.

Antioxidant Activity

Research by Padmaja et al. (2014) on a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) revealed potential antioxidant agents, suggesting possible applications in combating oxidative stress.

Analgesic and Anti-Inflammatory Activities

In pharmacological research, compounds structurally related to 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study by Bhargavi et al. (2018) on 1,2,4-oxadiazolo sulfonamides confirmed their efficacy in vivo.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N3O3S2/c1-25(13-5-6-14(21)15(22)10-13)30(26,27)16-7-8-29-17(16)19-23-18(24-28-19)11-3-2-4-12(20)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPAMPFEOAQPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide

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